1,1-difluoro-N,N,N',N'-tetramethylmethanediamine

Description

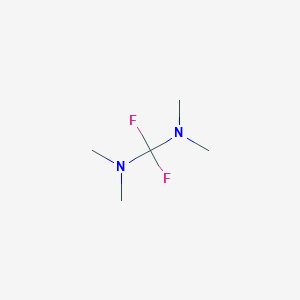

1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine (DF-TMMDA) is a fluorinated derivative of the parent compound N,N,N',N'-tetramethylmethanediamine (TMMDA). Structurally, DF-TMMDA features a central carbon atom bonded to two fluorine atoms and two dimethylamino groups (N(CH₃)₂). Synthetic routes for similar compounds involve reactions of secondary amines with formaldehyde or halogenated precursors , though DF-TMMDA’s exact preparation remains speculative based on the provided data.

Properties

IUPAC Name |

1,1-difluoro-N,N,N',N'-tetramethylmethanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12F2N2/c1-8(2)5(6,7)9(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECUVKGRMKHUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(N(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373498 | |

| Record name | 1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426-10-4 | |

| Record name | 1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

TMCC is heated under controlled conditions, typically in an inert atmosphere, to facilitate the elimination of chlorine atoms. The process yields a chloroformamidine intermediate (N,N,N’-trimethyl-chloroformamidine), which is then treated with a fluorinating agent such as tetramethylammonium fluoride (TMAF). The substitution of chlorine with fluorine occurs via nucleophilic displacement, driven by the strong fluoride-ion-donating capability of TMAF.

Key Data:

Direct Fluorination Using Tetramethylammonium Fluoride (TMAF)

TMAF serves as a versatile reagent for introducing fluorine atoms into chlorinated precursors. This method avoids pyrolysis and directly substitutes chlorine in TMCC with fluorine under milder conditions.

Procedure

A solution of TMCC in anhydrous tetrahydrofuran (THF) is cooled to −60°C, followed by the gradual addition of TMAF. The reaction mixture is stirred for 7–12 hours, allowing complete halogen exchange. The product is isolated via vacuum distillation or column chromatography.

Advantages:

-

Avoids high-temperature decomposition, reducing side reactions.

Limitations:

-

Requires strict moisture exclusion to prevent hydrolysis.

-

TMAF’s hygroscopic nature complicates handling.

Halogen Exchange with Potassium Fluoride (KF)

An alternative fluorination strategy employs potassium fluoride (KF) as a cost-effective fluoride source. This method is less common but offers economic advantages for large-scale synthesis.

Experimental Setup

TMCC is refluxed with excess KF in a polar aprotic solvent (e.g., diglyme) at 80–100°C for 24–48 hours. The reaction progress is monitored via ¹⁹F NMR spectroscopy, with DFTMU formation confirmed by a characteristic doublet at δ −120 ppm (J = 240 Hz).

Key Parameters:

-

Solvent: Diglyme (enhances fluoride ion solubility)

Comparative Analysis of Synthetic Methods

| Method | Reagents | Temperature | Yield | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Pyrolysis + TMAF | TMCC, TMAF | −60°C to 150°C | 70–80% | High purity, scalable | Multi-step, energy-intensive |

| Direct Fluorination (TMAF) | TMCC, TMAF | −60°C | 75–85% | Single-step, mild conditions | Hygroscopic reagents |

| KF Halogen Exchange | TMCC, KF | 80–100°C | 60–65% | Cost-effective | Lower yield, longer reaction time |

Mechanistic Insights and Side Reactions

The fluorination of TMCC proceeds via an SN2-type mechanism, where fluoride ions attack the electrophilic carbon center, displacing chloride. Competing side reactions include:

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-N,N,N’,N’-tetramethylmethanediamine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or non-fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different nitrogen-containing compounds.

Scientific Research Applications

1,1-Difluoro-N,N,N’,N’-tetramethylmethanediamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-N,N,N’,N’-tetramethylmethanediamine involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

- TMMDA (R₁=R₂=H): The unsubstituted central carbon exhibits moderate electrophilicity, enabling its use as a formaldehyde surrogate in catalytic cyclocondensation and aminomethylation .

- Methoxy and tert-Butoxy Variants : Electron-donating alkoxy groups reduce electrophilicity but enhance steric bulk. For example, Bredereck’s reagent facilitates formylation via in situ generation of Eschenmoser’s salt but requires longer reaction times compared to preformed salts .

- This could position DF-TMMDA as a fluorinating agent or a precursor to fluorinated heterocycles.

Physical Properties

- Boiling points correlate with molecular weight and polarity. The methoxy variant (132.20 g/mol) boils higher than TMMDA (102.18 g/mol) due to increased polarity . DF-TMMDA’s lower molecular weight (138.16 g/mol) compared to Bredereck’s reagent (174.29 g/mol) suggests a lower boiling point, though fluorine’s volatility may offset this.

- Density trends reflect substituent bulk: methoxy (0.863 g/mL) > tert-butoxy (0.844 g/mL) > TMMDA (0.749 g/mL) . DF-TMMDA’s density is expected to exceed TMMDA’s due to fluorine’s atomic mass.

Biological Activity

1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine (DFTMD) is a fluorinated diamine with the molecular formula CHFN. This compound has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula : CHFN

- CAS Number : 1426-10-4

- Functional Groups : Contains two fluorine atoms and four methyl groups attached to nitrogen atoms.

Chemical Behavior

DFTMD is known to undergo various chemical reactions including:

- Substitution Reactions : The fluorine atoms can be replaced by other functional groups.

- Oxidation and Reduction : Though less common, DFTMD can participate in these reactions under specific conditions.

The biological activity of DFTMD is largely attributed to its interaction with biomolecules. The presence of fluorine enhances its reactivity, allowing it to form hydrogen bonds and engage in non-covalent interactions with various targets. This can influence enzyme activity and receptor binding, leading to diverse biological effects.

Research Findings

Recent studies have focused on the potential applications of DFTMD in medicinal chemistry and biochemistry:

- Antitumor Activity : DFTMD has been investigated for its ability to inhibit tumor growth. In vitro studies demonstrated that it can selectively target cancer cells while sparing normal cells, indicating a potential therapeutic application in oncology .

- Neuroprotective Effects : Preliminary research suggests that DFTMD may have neuroprotective properties. It has shown promise in models of neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

- Enzyme Inhibition : DFTMD has been identified as a potential inhibitor of neprilysin (NEP), an enzyme involved in the degradation of neuropeptides. This inhibition could have implications for treating conditions such as hypertension and heart failure .

Case Studies

- A study evaluating the safety and pharmacokinetics of DFTMD in animal models revealed that it exhibited favorable absorption characteristics and a manageable safety profile, making it a candidate for further development as a therapeutic agent .

- Another investigation highlighted its efficacy in reducing tumor size in xenograft models, providing evidence for its antitumor potential .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,1-Difluoro-N,N-dimethylmethanediamine | CHFN | Moderate cytotoxicity |

| 1,1-Difluoro-N,N,N',N'-tetraethylmethanediamine | CHFN | Lower reactivity |

| This compound | CHFN | High selectivity against cancer cells |

DFTMD is distinguished by its unique arrangement of fluorine and methyl groups, which contributes to its distinct chemical reactivity compared to similar compounds. Its balance between stability and reactivity makes it particularly valuable for research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-difluoro-N,N,N',N'-tetramethylmethanediamine, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution of a fluorinating agent (e.g., DAST or Deoxo-Fluor) with N,N,N',N'-tetramethylmethanediamine. The reaction typically requires anhydrous conditions and inert atmosphere due to the moisture sensitivity of fluorinating reagents. Optimization of stoichiometry and temperature (e.g., −20°C to room temperature) is critical to minimize side reactions like over-fluorination. Post-reaction purification via fractional distillation or column chromatography is recommended .

- Validation : Characterization via NMR and GC-MS can confirm the presence of difluoro groups and purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. The compound’s volatility and potential toxicity require sealed storage under nitrogen at −20°C to prevent degradation .

- Waste Management : Neutralize residues with a dilute acid (e.g., 1M HCl) before disposal. Collect hazardous waste in labeled containers for professional treatment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR (δ ~2.8–3.2 ppm for N-CH) and NMR (δ ~−120 to −140 ppm for CF) confirm structure.

- Mass Spectrometry : ESI-MS or EI-MS can detect molecular ion peaks (e.g., [M+H] at m/z 165) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for C-F (~1100–1200 cm) and C-N (~1250 cm) provide supplementary data .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms influence the compound’s reactivity in Mannich-type reactions compared to non-fluorinated analogs?

- Mechanistic Insight : Fluorine increases electrophilicity at the central carbon, enhancing its ability to act as a formaldehyde equivalent in Mannich reactions. Kinetic studies show faster iminium ion formation under mild conditions (e.g., 25–40°C) compared to N,N,N',N'-tetramethylmethanediamine .

- Experimental Design : Conduct comparative reactions with fluorinated vs. non-fluorinated analogs, monitoring intermediates via in situ NMR.

Q. What are the thermal decomposition pathways of this compound under pyrolysis conditions?

- Findings : Pyrolysis at >150°C generates volatile fluorinated amines (e.g., dimethylfluoroamine) and carbonyl byproducts, detected via GC-MS. The decomposition mechanism involves C-N bond cleavage followed by fluorine migration .

- Mitigation : Use thermal stabilizers (e.g., antioxidants) in high-temperature applications to prolong stability.

Q. Can computational methods predict the compound’s coordination behavior in catalytic systems?

- DFT Studies : Density Functional Theory (DFT) simulations reveal strong Lewis basicity at nitrogen atoms, enabling chelation with transition metals (e.g., Cu, Pd). The CF group slightly reduces electron density at nitrogen compared to non-fluorinated analogs, altering catalytic activity .

- Validation : Compare computed binding energies with experimental data from UV-Vis titration or X-ray crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.